1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)-
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Overview
Description
1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- is an organic compound with a unique structure that includes a pentanone backbone and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- typically involves the reaction of 1-pentanone with a substituted phenyl group. The process may include steps such as:
Nitration: Introducing a nitro group to the phenyl ring.
Reduction: Reducing the nitro group to an amino group.
Hydroxylation: Adding a hydroxyl group to the phenyl ring.
Methylation: Introducing a methyl group to the amino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
1-Pentanone, 1-(3-hydroxy-4-aminophenyl)-: Lacks the methyl group on the amino group.
1-Pentanone, 1-(3-methoxy-4-(methylamino)phenyl)-: Contains a methoxy group instead of a hydroxyl group.
1-Pentanone, 1-(3-hydroxy-4-(ethylamino)phenyl)-: Contains an ethyl group instead of a methyl group on the amino group.
Uniqueness: 1-Pentanone, 1-(3-hydroxy-4-(methylamino)phenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules
Properties
CAS No. |
135420-18-7 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[3-hydroxy-4-(methylamino)phenyl]pentan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-3-4-5-11(14)9-6-7-10(13-2)12(15)8-9/h6-8,13,15H,3-5H2,1-2H3 |
InChI Key |
RESFMWRDEXLKML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)NC)O |
Origin of Product |
United States |
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